1-(Piperazin-1-yl)isoquinoline hydrochloride CAS 126653-00-7 properties
1-(Piperazin-1-yl)isoquinoline hydrochloride CAS 126653-00-7 properties
An In-depth Technical Guide to 1-(Piperazin-1-yl)isoquinoline Hydrochloride (CAS 126653-00-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The 1-(Piperazin-1-yl)isoquinoline scaffold is a prime example of such a "privileged structure." This guide provides a comprehensive technical overview of its hydrochloride salt, CAS 126653-00-7, a key intermediate and building block in the synthesis of advanced pharmaceutical agents.
The molecule itself is an elegant fusion of two powerful pharmacophores: the isoquinoline ring system and the piperazine heterocycle. Isoquinolines are a class of bicyclic aromatic compounds found in a vast array of natural products and synthetic drugs, known for a wide spectrum of biological activities including anticancer and antimicrobial properties.[1][2][3] The piperazine ring, with its two nitrogen atoms, is a highly versatile linker that improves the pharmacokinetic profile of drug candidates by enhancing water solubility and bioavailability, while also serving as a critical hydrogen bond donor/acceptor for target engagement.[4]
The strategic combination of these two moieties in 1-(Piperazin-1-yl)isoquinoline creates a molecule of significant interest, particularly in the development of therapies for neurodegenerative disorders like Parkinson's disease. This document will delve into its fundamental properties, synthesis, analytical validation, and applications, offering field-proven insights for professionals engaged in cutting-edge research.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its successful application in research and development. The properties of 1-(Piperazin-1-yl)isoquinoline hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 126653-00-7 | [5] |
| Molecular Formula | C₁₃H₁₅N₃ • HCl | [6] |
| Molecular Weight | 249.7 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO (10 mg/ml), PBS (pH 7.2) (10 mg/ml), DMF (2 mg/ml), and sparingly in Ethanol (0.25 mg/ml). | [6] |
| Storage | Sealed in a dry environment at room temperature. | |
| Molecular Structure | ||
| InChI Key | IDFYLSABDUMICK-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1CN(CCN1)C2=NC=CC3=CC=CC=C32 | [7] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of 1-(Piperazin-1-yl)isoquinoline is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry. The choice of reactants and conditions is dictated by the electronic nature of the isoquinoline ring. The electron-withdrawing effect of the ring nitrogen at position 2 activates the C1 position, making it susceptible to attack by nucleophiles like the secondary amine of piperazine.
A well-established and efficient method involves the direct reaction of 1-chloroisoquinoline with piperazine.[8] Using a significant excess of piperazine serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and acts as a base to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of 1-(Piperazin-1-yl)isoquinoline Free Base
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Reaction Setup: To a solution of 1-chloroisoquinoline (1.0 eq) in isopropanol, add piperazine (5.0 eq). The large excess of piperazine is crucial for achieving a high yield.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Solvent Removal: Upon completion, cool the mixture to room temperature and remove the isopropanol under reduced pressure using a rotary evaporator.
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Work-up: Partition the resulting residue between ethyl acetate and water. The organic product will move into the ethyl acetate layer, while the excess piperazine hydrochloride salt will remain in the aqueous layer.
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Extraction: Separate the layers and extract the aqueous phase multiple times with ethyl acetate to maximize product recovery.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-(Piperazin-1-yl)isoquinoline as a yellow semisolid.[8] For many subsequent applications, this product can be used without further purification.[8]
Protocol: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude or purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
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Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent to remove any impurities, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Part 3: Analytical Validation Framework
A self-validating protocol demands rigorous analytical characterization to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability and reproducibility of any subsequent experimental results.
Analytical Workflow
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Structural Confirmation (NMR & MS): The primary structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR: Provides information on the proton environment. For the free base in CDCl₃, characteristic signals include doublets in the aromatic region between δ 8.0-8.2 ppm corresponding to the isoquinoline protons, and signals for the piperazine protons.[8]
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¹³C NMR: Confirms the carbon skeleton of the molecule.
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Mass Spectrometry: Determines the molecular weight. For the free base (C₁₃H₁₅N₃), the expected exact mass is 213.13.[7] Electrospray ionization (ESI-MS) will typically show a prominent [M+H]⁺ ion at m/z ≈ 214.1.
-
-
Purity Assessment (HPLC): The purity of the final compound is quantified using High-Performance Liquid Chromatography (HPLC), typically with UV detection.[9]
-
Method: A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water (often containing a modifier like 0.1% trifluoroacetic acid or formic acid) is standard.
-
Result: A pure sample will show a single major peak in the chromatogram. Purity is calculated based on the area percentage of this peak.
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Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Part 4: Applications in Drug Discovery & Development
1-(Piperazin-1-yl)isoquinoline hydrochloride is not typically an end-product therapeutic but rather a crucial starting material or intermediate for synthesizing more complex, biologically active molecules. Its primary value lies in its application as a scaffold in medicinal chemistry.
Core Application: Dopamine Receptor Agonists for Parkinson's Disease
Extensive research has identified this scaffold as a key component in the development of potent and selective dopamine D₃ receptor agonists.[8][10]
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Mechanism of Action: Parkinson's disease is characterized by the loss of dopaminergic neurons. Dopamine receptor agonists are a frontline therapy as they mimic the action of dopamine in the brain. The D₃ receptor, in particular, is a target of significant interest for potential neuroprotective therapies.
-
Role of the Scaffold: In advanced drug candidates, the 1-(piperazin-1-yl)isoquinoline moiety serves as the core recognition element that binds to the dopamine receptor. The terminal nitrogen of the piperazine ring provides a convenient attachment point for linking other functional groups, allowing for the fine-tuning of receptor affinity, selectivity (D₃ vs. D₂), and pharmacokinetic properties.[8][10] A notable example is the synthesis of (S)-N⁶-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine, which showed high D₃ receptor agonist activity and potent in vivo effects in animal models of Parkinson's disease.[8][10]
Application Pathway Diagram
Caption: Pathway from intermediate to therapeutic target.
Part 5: Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory. The following information is based on standard supplier safety data.
-
Hazard Identification (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
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Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry. Available from: [Link]
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1-(Piperazin-1-yl)isoquinoline. PubChem. Available from: [Link]
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Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available from: [Link]
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Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available from: [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available from: [Link]
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Isoquinoline - Wikipedia. Wikipedia. Available from: [Link]
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Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in - PubMed. NIH. Available from: [Link]
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Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Royal Society of Chemistry. Available from: [Link]
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A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
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